molecular formula C20H21N3O4S2 B2730285 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide CAS No. 2034335-94-7

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide

Cat. No. B2730285
CAS RN: 2034335-94-7
M. Wt: 431.53
InChI Key: ZUXKMOJRHLYAIO-UHFFFAOYSA-N
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Description

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide, also known as PTZTP, is a synthetic compound with potential applications in scientific research. It belongs to the class of thiazepane derivatives, which have been studied for their various biological activities. In

Scientific Research Applications

Synthesis and Oxidation Studies

Synthesis and Characterization : Researchers have synthesized azole-containing thioethers, including pyrazole derivatives, and studied their oxidation reactions. These compounds, upon selective oxidation, can yield sulfoxides or sulfones, providing insight into their reactivity and potential applications in chemical synthesis and pharmaceutical development (Potapov et al., 2011).

Antimicrobial Evaluation

Novel Heterocyclic Compounds with Sulfonamide Moiety : A study focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl group, aiming to explore their antimicrobial potential. The study's findings suggest promising results in the development of new antimicrobial agents, highlighting the importance of sulfonamide moieties in drug design (Darwish et al., 2014).

Catalytic Applications in Organic Synthesis

Homogeneous Catalysis for Synthesis of Heterocyclic Derivatives : A catalyst based on a thiadiazine-sulfonamide structure was used for one-pot synthesis of various heterocyclic derivatives in water. This method offers advantages such as high yields, short reaction times, and alignment with green chemistry principles, underscoring the catalytic utility of sulfonamide derivatives in facilitating organic reactions (Khazaei et al., 2015).

Anticancer Activity

Evaluation of Anticancer Potential : Research on pyrazole derivatives containing the sulfonamide group has shown significant promise in anticancer activity. Some derivatives exhibited better activity than standard drugs, suggesting their potential utility in cancer therapy. The structural characteristics of these compounds, particularly the inclusion of the sulfonamide group, play a crucial role in their biological activities (El-Gaby et al., 2017).

properties

IUPAC Name

7-phenyl-4-(4-pyrazol-1-ylphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-28(25)16-15-22(14-11-20(28)17-5-2-1-3-6-17)29(26,27)19-9-7-18(8-10-19)23-13-4-12-21-23/h1-10,12-13,20H,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXKMOJRHLYAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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